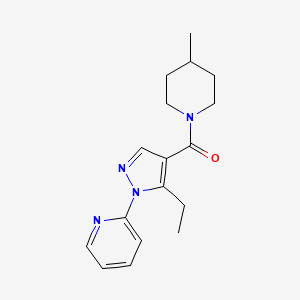
(5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone, also known as EPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a synthetic derivative of pyrazolone and piperidine, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve modulation of the GABAergic and glutamatergic systems in the brain. This compound has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have anti-inflammatory and antioxidant effects, and it has been studied for its potential use in the treatment of a variety of diseases, including cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone for lab experiments is its potent and selective effects on the central nervous system. This makes it a valuable tool for studying the neurobiological mechanisms underlying anxiety, depression, and other neurological disorders. However, this compound also has some limitations, including its potential for toxicity and its limited solubility in water.
Direcciones Futuras
There are many potential future directions for research on (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is in the development of new drugs based on this compound, which could have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is in the study of the long-term effects of this compound on the brain and other organs, which could have important implications for its use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of (5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 5-ethyl-2-pyridinylhydrazine with 1-(4-methylpiperidin-1-yl)propan-2-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
(5-Ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been studied for its potential use in a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have a potent effect on the central nervous system. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and it has been studied as a potential treatment for a variety of neurological disorders, including anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
(5-ethyl-1-pyridin-2-ylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-15-14(17(22)20-10-7-13(2)8-11-20)12-19-21(15)16-6-4-5-9-18-16/h4-6,9,12-13H,3,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXQPAUESXYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)

![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

